Methyl 6-hydroxy-1-naphthoate
Overview
Description
Methyl 6-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Scientific Research Applications
Methyl 6-hydroxy-1-naphthoate has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
- NF-κB (Nuclear Factor Kappa B) : NF-κB is a transcription factor that regulates the expression of inflammation-related genes. Normally, NF-κB exists in an inactive form in the cytoplasm, bound to inhibitory kappa B (IκB) protein. Upon activation, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory mediators .
Mode of Action:
MHNA interacts with its targets in the following ways:
Suppression of NF-κB Activation: MHNA inhibits lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and transcriptional activity. It also prevents IκB-α degradation, thereby reducing NF-κB translocation to the nucleus .
MAPKs (Mitogen-Activated Protein Kinases) Inhibition: MHNA decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Biochemical Pathways:
The affected pathways downstream of MHNA action include those related to inflammatory mediators (such as nitric oxide, interleukin-1β, and interleukin-6) and enzymes (inducible NO synthase and cyclooxygenase-2) .
Result of Action:
MHNA’s anti-inflammatory effects lead to the suppression of pro-inflammatory mediators, which may mitigate excessive inflammatory responses .
Biochemical Analysis
Biochemical Properties
Methyl 6-hydroxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the activation of nuclear factor kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPKs) . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In macrophages, it significantly inhibits the release of nitric oxide, interleukin-1 beta, and interleukin-6, as well as the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 . These actions suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and reducing inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound inhibits the activation of NF-κB by preventing the degradation of inhibitory kappa B and the translocation of NF-κB to the nucleus . Additionally, it reduces the activation of p38 MAPK and JNK pathways, which are crucial for the inflammatory response. These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on inflammatory pathways over extended periods, although its efficacy may decrease as it degrades . This highlights the importance of considering the compound’s stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and cellular signaling . The compound interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2, affecting the levels of metabolites like nitric oxide and prostaglandins. These interactions can influence metabolic flux and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in an aqueous solution . This process requires careful control of reaction conditions to avoid over-alkylation and ensure high yield and purity of the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure consistent quality. Advanced purification techniques such as distillation and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 6-keto-1-naphthoate or 6-carboxy-1-naphthoate.
Reduction: 6-hydroxy-1-naphthylmethanol.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
Comparison with Similar Compounds
Methyl 6-hydroxy-1-naphthoate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-naphthoate: This compound has the hydroxyl group at the 1st position and the ester group at the 2nd position, leading to different reactivity and applications.
Methyl 6-methoxy-1-naphthoate: The methoxy group at the 6th position alters the electronic properties and reactivity compared to the hydroxyl group.
6-hydroxy-2-naphthoic acid: This compound lacks the ester group, making it more acidic and reactive in different types of chemical reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXQZHHVDIJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463698 | |
Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-13-3 | |
Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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